molecular formula C12H13F3O3 B8034067 3-(Cyclopentyloxy)-5-(trifluoromethoxy)phenol

3-(Cyclopentyloxy)-5-(trifluoromethoxy)phenol

Cat. No.: B8034067
M. Wt: 262.22 g/mol
InChI Key: RZAJOMHZSZAPOQ-UHFFFAOYSA-N
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Description

3-(Cyclopentyloxy)-5-(trifluoromethoxy)phenol is a chemical compound characterized by the presence of a cyclopentyloxy group and a trifluoromethoxy group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclopentyloxy)-5-(trifluoromethoxy)phenol typically involves the introduction of the cyclopentyloxy and trifluoromethoxy groups onto a phenol ring. One common method involves the nucleophilic aromatic substitution reaction where a phenol derivative is reacted with cyclopentyl bromide and trifluoromethyl iodide under basic conditions. The reaction is usually carried out in the presence of a strong base such as potassium carbonate in a polar aprotic solvent like dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclopentyloxy)-5-(trifluoromethoxy)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups.

    Substitution: Electrophilic aromatic substitution reactions can occur, allowing for further functionalization of the phenol ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced phenol derivatives.

    Substitution: Halogenated or nitrated phenol derivatives.

Scientific Research Applications

3-(Cyclopentyloxy)-5-(trifluoromethoxy)phenol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of advanced materials with specific properties, such as increased stability and reactivity.

Mechanism of Action

The mechanism of action of 3-(Cyclopentyloxy)-5-(trifluoromethoxy)phenol involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Additionally, the phenol group can participate in hydrogen bonding and other interactions with target proteins, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    3-(Trifluoromethoxy)phenol: Lacks the cyclopentyloxy group, making it less lipophilic.

    3-(Cyclopentyloxy)phenol: Lacks the trifluoromethoxy group, resulting in different chemical properties.

    3-(Cyclopentyloxy)-5-methoxyphenol: Contains a methoxy group instead of a trifluoromethoxy group, affecting its reactivity and interactions.

Uniqueness

3-(Cyclopentyloxy)-5-(trifluoromethoxy)phenol is unique due to the combination of the cyclopentyloxy and trifluoromethoxy groups, which confer distinct chemical and physical properties. This combination enhances its potential for diverse applications in various fields, making it a valuable compound for scientific research and industrial use.

Properties

IUPAC Name

3-cyclopentyloxy-5-(trifluoromethoxy)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3O3/c13-12(14,15)18-11-6-8(16)5-10(7-11)17-9-3-1-2-4-9/h5-7,9,16H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZAJOMHZSZAPOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2=CC(=CC(=C2)O)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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